[2,4,6-trimethyl-3-({[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]amino}methyl)phenyl]methanol
Overview
Description
[2,4,6-trimethyl-3-({[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]amino}methyl)phenyl]methanol is a useful research compound. Its molecular formula is C17H25N3O2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.19467705 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The study by Bohle and Perepichka (2009) describes a new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide, highlighting stable sydnone iminium N-oxides and their pronounced acid/base stability, which could be relevant for derivatives of the compound (Bohle & Perepichka, 2009).
Kakanejadifard et al. (2013) synthesized Schiff base compounds with 1,2,5-oxadiazole rings, demonstrating their structural characterization and highlighting their antibacterial properties, which could suggest potential biomedical research applications for similar compounds (Kakanejadifard et al., 2013).
Applications in Organic Synthesis
- Naina Sarki and colleagues (2021) reported on the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3.xH2O, demonstrating methanol's utility in organic synthesis and potential applications for methanol-related compounds (Sarki et al., 2021).
Photoreactivity and Photolysis
- Buscemi et al. (1988) explored the photochemical behavior of 1,2,4-oxadiazole derivatives, which undergo ring photoisomerization to 1,3,4-oxadiazoles. This study provides insight into the photoreactivity that could be relevant for research involving photoreactive 1,2,4-oxadiazolyl compounds (Buscemi et al., 1988).
Solvatochromism and Biological Properties
- Another study by Kakanejadifard et al. (2014) on azo-azomethine dyes related to 1,2,5-oxadiazole rings investigated solvatochromism and biological properties, including antioxidant and antimicrobial activities. This could suggest avenues for biological and chemical sensing applications for compounds with similar functional groups (Kakanejadifard et al., 2014).
Properties
IUPAC Name |
[2,4,6-trimethyl-3-[[1-(3-methyl-1,2,4-oxadiazol-5-yl)propylamino]methyl]phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-6-16(17-19-13(5)20-22-17)18-8-14-10(2)7-11(3)15(9-21)12(14)4/h7,16,18,21H,6,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEIPFWJGTXJLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C)NCC2=C(C(=C(C=C2C)C)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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